

Toxicological Profile of 7-Octenyl Acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 7-Octenyl Acetate

CAS No.: 5048-35-1

Cat. No.: B1315577

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Introduction

7-Octenyl acetate (CAS No. 5048-35-1) is an unsaturated ester recognized for its characteristic fruity and green aroma, which has led to its application in the fragrance and flavor industries.[1] As with any chemical intended for use in consumer products, a thorough evaluation of its toxicological profile is imperative to ensure human safety. This technical guide provides a comprehensive assessment of the toxicological profile of **7-octenyl acetate**, designed for researchers, scientists, and drug development professionals. In the absence of extensive direct toxicological data for **7-octenyl acetate**, this guide employs a scientifically rigorous read-across approach, leveraging data from structurally similar compounds, primarily its saturated analogue, octyl acetate. This methodology is a well-established strategy for filling data gaps for data-poor chemicals in regulatory toxicology.[2]

This document is structured to provide a logical progression from the fundamental chemical and physical properties of **7-octenyl acetate** to a detailed analysis of its probable metabolic pathways and a comprehensive evaluation of key toxicological endpoints. Each section is grounded in authoritative references and established testing protocols, primarily those outlined

by the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and trustworthiness.

Physicochemical Properties

Understanding the physicochemical properties of a substance is the foundational step in any toxicological assessment, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of **7-Octenyl Acetate** and its Analogue, Octyl Acetate

Property	7-Octenyl Acetate	Octyl Acetate (Analogue)	Reference(s)
CAS Number	5048-35-1	112-14-1	[3][4]
Molecular Formula	C ₁₀ H ₁₈ O ₂	C ₁₀ H ₂₀ O ₂	[3][4]
Molecular Weight	170.25 g/mol	172.27 g/mol	[3][4]
Physical State	Colorless Liquid	Colorless Liquid	[3][4]
Boiling Point	104 °C @ 18 mmHg	210 °C	[5][5]
Flash Point	87 °C	86 °C	[3][5]
Specific Gravity	0.89 @ 20°C	0.8705	[3][5]
Water Solubility	Insoluble	Insoluble	[5]
logP (o/w)	Not available	4.1	[4]

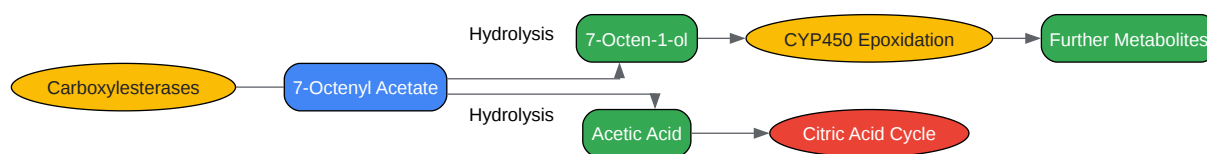
Toxicokinetics: Metabolism and Bioavailability

The biological fate of **7-octenyl acetate** is a critical determinant of its potential toxicity. While specific metabolic studies on **7-octenyl acetate** are not readily available, its structure as a simple carboxylic acid ester allows for a predictable metabolic pathway.

Anticipated Metabolic Pathway

The primary metabolic pathway for esters is hydrolysis, catalyzed by carboxylesterases that are abundant in the liver, plasma, and other tissues. This enzymatic reaction cleaves the ester bond, yielding the corresponding alcohol and carboxylic acid. In the case of **7-octenyl acetate**, this would result in the formation of 7-octen-1-ol and acetic acid.

Acetic acid is a natural component of cellular metabolism and is readily incorporated into the citric acid cycle. 7-octen-1-ol, an unsaturated alcohol, is expected to undergo further metabolism. A potential secondary metabolic pathway for 7-octen-1-ol involves the cytochrome P450 (CYP) enzyme system.[6][7] The terminal double bond in 7-octen-1-ol could be a substrate for epoxidation by CYP enzymes, a process that can sometimes lead to the formation of reactive intermediates.[8][9] However, for simple, unbranched alkenes, this pathway is generally not considered a major route of detoxification or toxification.



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Figure 1: Anticipated metabolic pathway of **7-octenyl acetate**.

Toxicological Assessment

This section details the assessment of key toxicological endpoints for **7-octenyl acetate**, primarily through a read-across approach using data from its saturated analogue, octyl acetate.

Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a substance following a single, short-term exposure.

Read-Across Justification: Octyl acetate is the saturated analogue of **7-octenyl acetate**, differing only by the presence of a single double bond in the octenyl chain. This structural similarity suggests a comparable acute toxicity profile, as the primary mechanism of acute

toxicity for simple esters is often related to non-specific cellular disruption at high doses rather than specific receptor interactions.

Data for Analogue (Octyl Acetate):

- Oral LD₅₀ (rat): 3000 mg/kg[10]
- Dermal LD₅₀ (rabbit): > 5000 mg/kg[10]

Based on this data, octyl acetate exhibits low acute toxicity via both oral and dermal routes. It is anticipated that **7-octenyl acetate** would have a similar low acute toxicity profile.

Skin and Eye Irritation

The potential for a substance to cause irritation upon contact with the skin and eyes is a critical safety consideration, particularly for ingredients in fragrances and cosmetics.

Read-Across Justification: The presence of the ester functional group and the long alkyl chain are the primary determinants of the irritation potential for both **7-octenyl acetate** and octyl acetate. The terminal double bond in **7-octenyl acetate** is not expected to significantly alter its irritation potential compared to the saturated analogue.

Predicted Outcome for 7-Octenyl Acetate: Based on the general properties of similar esters and the lack of structural alerts for irritation, **7-octenyl acetate** is predicted to be, at most, a slight skin and eye irritant. A definitive conclusion would require experimental testing.

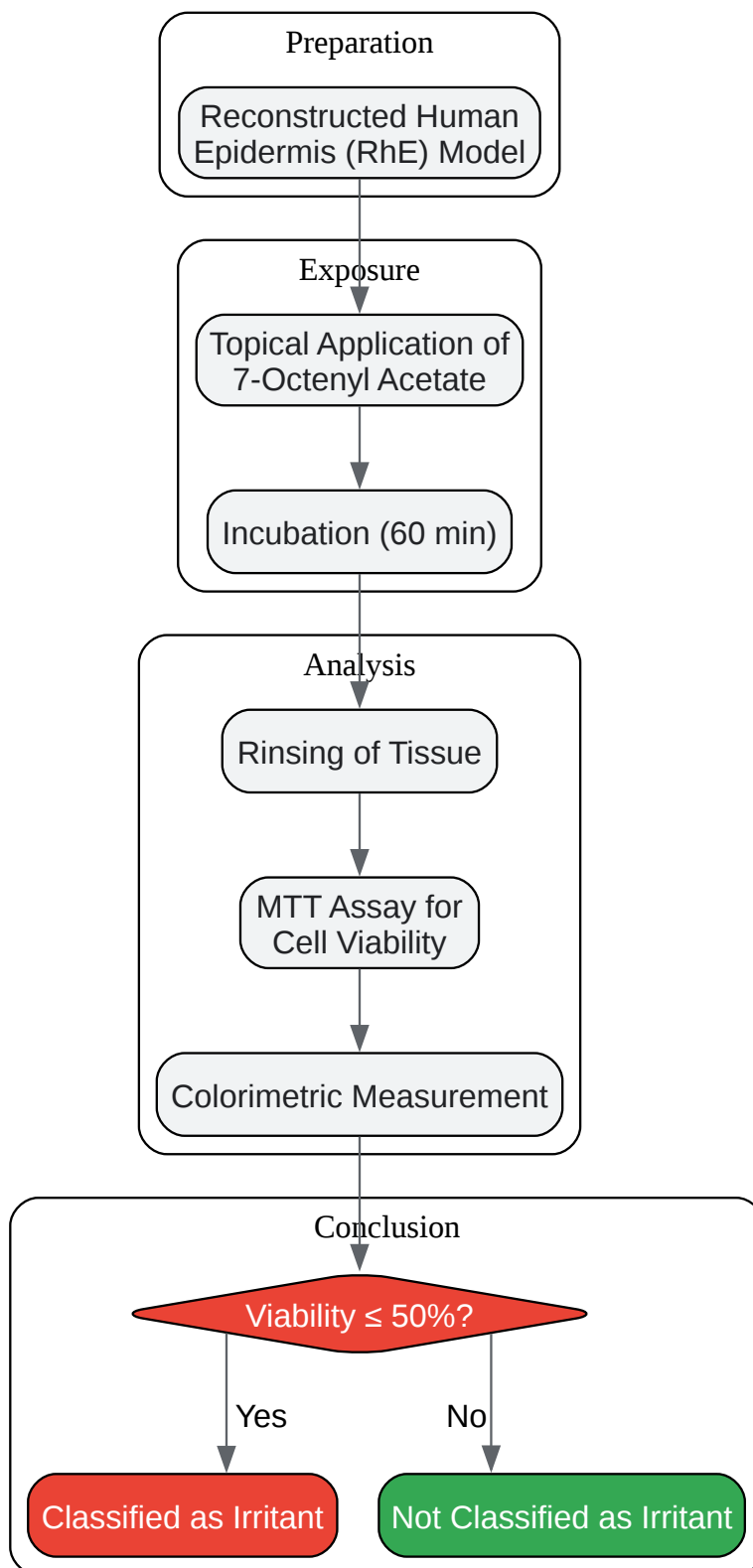
Experimental Protocol: In Vitro Skin Irritation (OECD 439)

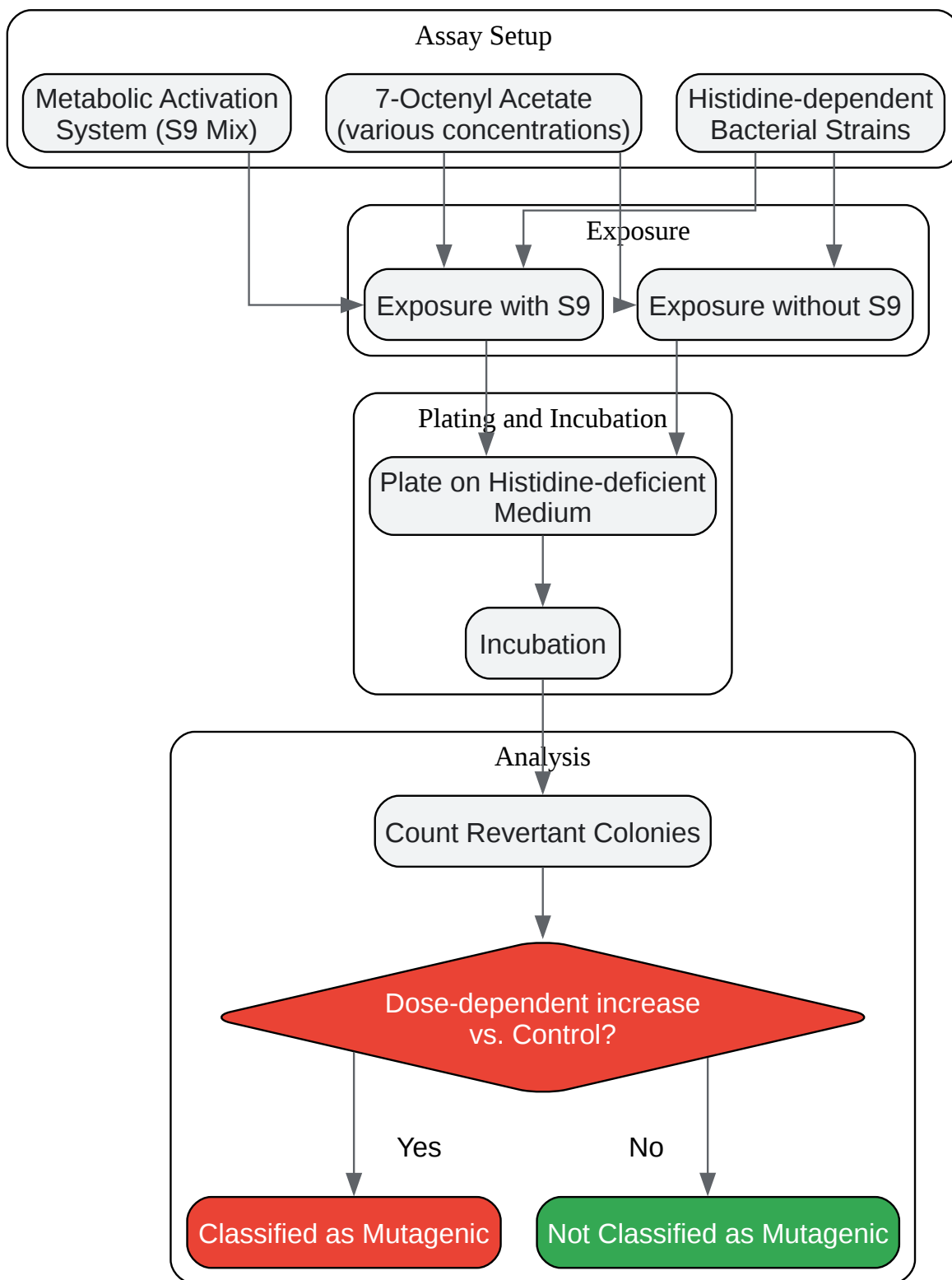
The OECD Test Guideline 439 describes an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.[11][12] This method is a validated alternative to traditional animal testing.

Methodology:

- Tissue Culture: Three-dimensional RhE models, which mimic the structure and function of the human epidermis, are used.

- **Test Substance Application:** The test substance is applied topically to the surface of the RhE tissue.
- **Incubation:** The tissues are incubated for a defined period (e.g., 60 minutes).
- **Viability Assessment:** Following exposure, the tissues are rinsed, and cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.
- **Classification:** A substance is classified as a skin irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.





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Figure 3: Experimental workflow for the bacterial reverse mutation test (OECD 471).

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged or repeated exposure.

Read-Across Justification: The structural similarity and expected common metabolic pathway of **7-octenyl acetate** and octyl acetate make read-across for repeated-dose toxicity appropriate. The primary metabolites (7-octen-1-ol and octanol, respectively, and acetic acid) are not expected to have significantly different systemic toxicity profiles at relevant exposure levels.

Data for Analogue (Octyl Acetate): A subchronic (13-week) oral gavage study in rats was conducted with octyl acetate at doses of 0.1, 0.5, and 1.0 g/kg/day. [13]* Effects at 1.0 g/kg/day: Slight reductions in body weight and food consumption, increased liver and kidney weights, and hydrocarbon nephropathy in males.

- Effects at 0.5 g/kg/day: Increased liver weights.
- **No-Observed-Adverse-Effect Level (NOAEL):** The study authors concluded that the increased liver weight was a compensatory response and not indicative of hepatotoxicity. A clear NOAEL was not explicitly stated, but the low-dose group (0.1 g/kg/day) showed no significant treatment-related effects.

Predicted Outcome for 7-Octenyl Acetate: Based on the data for octyl acetate, **7-octenyl acetate** is expected to have a low order of systemic toxicity following repeated exposure.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

This guideline describes a 28-day study to assess the repeated-dose oral toxicity of a substance. [1][2][14][15][16] Methodology:

- **Animal Model:** The study is typically conducted in rats.
- **Dosing:** The test substance is administered orally (e.g., by gavage) daily for 28 days at a minimum of three dose levels, along with a control group.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- **Pathology:** All animals are subjected to a gross necropsy, and selected organs are weighed and examined histopathologically.
- **Determination of NOAEL:** The highest dose level at which no adverse effects are observed is identified as the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

Based on a comprehensive evaluation of available data and the application of scientifically sound read-across principles, **7-octenyl acetate** is predicted to have a favorable toxicological profile. It is anticipated to have low acute toxicity, be at most a slight skin and eye irritant, have a low potential for skin sensitization, and be non-genotoxic. The primary metabolic pathway is expected to be hydrolysis to 7-octen-1-ol and acetic acid, which are subsequently metabolized through established pathways. While the potential for metabolism of the terminal double bond exists, it is not expected to be a significant pathway leading to toxicity.

The information presented in this guide provides a robust foundation for the safety assessment of **7-octenyl acetate**. However, as with any substance with limited direct empirical data, confirmatory in vitro testing for key endpoints such as skin irritation and genotoxicity would further strengthen the safety profile.

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